molecular formula C7H12F2O3 B1398129 Ethyl 2,2-difluoro-3-hydroxypentanoate CAS No. 1092693-68-9

Ethyl 2,2-difluoro-3-hydroxypentanoate

Cat. No. B1398129
Key on ui cas rn: 1092693-68-9
M. Wt: 182.16 g/mol
InChI Key: ZSYORKWIMLXNSC-UHFFFAOYSA-N
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Patent
US08663903B2

Procedure details

A 500 mL reactor was charged with 24.2 g (370 mmol/1.5 equivalents) of an activated metal zinc and 300 mL of THF (dehydrated), and thereto an ethyl bromodifluoroacetate/THF solution [51.47 g (253.6 mmol/1.0 equivalent) of ethyl bromodifluoroacetate and 80 mL of THF (dehydrated)] was added dropwise. After the dropping, stirring was conducted at room temperature for 20 minutes. Then, a propionaldehyde/THF solution [14.80 g (254.8 mmol/1.0 equivalent) of propionaldehyde and 80 mL of THF (dehydrated)] was added, followed by stirring at room temperature for 30 minutes. Then, water and diisopropyl ether were added to conduct a two-layer separation. The obtained organic layer was washed with diluted hydrochloric acid and water, followed by removing water by magnesium sulfate, conducting a filtration, and distilling diisopropyl ether out, thereby obtaining 41.2 g of the target 2,2-difluoro-3-hydroxypentanoic acid ethyl ester. Upon this, yield was 89%.
Name
ethyl bromodifluoroacetate THF
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
253.6 mmol
Type
reactant
Reaction Step One
Name
propionaldehyde THF
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
254.8 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:10]1C[O:13][CH2:12][CH2:11]1.BrC(F)(F)C(OCC)=O.C(=O)CC.C1COCC1.C(=O)CC.C(OC(C)C)(C)C>[Zn].O.C1COCC1>[CH2:6]([O:5][C:3](=[O:4])[C:2]([F:9])([F:8])[CH:12]([OH:13])[CH2:11][CH3:10])[CH3:7] |f:0.1,3.4|

Inputs

Step One
Name
ethyl bromodifluoroacetate THF
Quantity
80 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F.C1CCOC1
Name
Quantity
253.6 mmol
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Step Two
Name
propionaldehyde THF
Quantity
80 mL
Type
reactant
Smiles
C(CC)=O.C1CCOC1
Name
Quantity
254.8 mmol
Type
reactant
Smiles
C(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After the dropping, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
a two-layer separation
WASH
Type
WASH
Details
The obtained organic layer was washed with diluted hydrochloric acid and water
CUSTOM
Type
CUSTOM
Details
by removing water by magnesium sulfate
FILTRATION
Type
FILTRATION
Details
a filtration
DISTILLATION
Type
DISTILLATION
Details
distilling diisopropyl ether out

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC(C(C(CC)O)(F)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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